Ethyl 4-bromo-5-cyano-2-formylbenzoate

Description

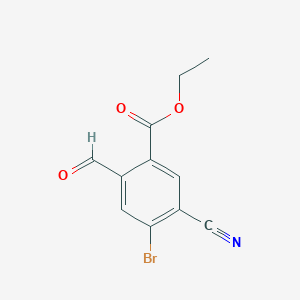

Ethyl 4-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 298.09 g/mol. Structurally, it features a benzoate core substituted with a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a formyl (-CHO) group at position 2, along with an ethyl ester (-COOEt) at position 1 (Figure 1). This compound is also identified under alternative numbering conventions as Ethyl 2-bromo-4-cyano-5-formylbenzoate , highlighting the importance of verifying substituent positions via CAS registry.

The bromo and cyano groups confer distinct electronic effects: bromo acts as a moderate leaving group, while cyano withdraws electron density, polarizing the aromatic ring. The formyl group enables reactivity in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

ethyl 4-bromo-5-cyano-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)10(12)4-8(9)6-14/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGVSZOAIAFJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 4-bromo-5-cyano-2-formylbenzoate is compared below with Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (compound 4.21 from ), a structurally related aromatic ester.

Comparative Analysis

In contrast, the ethyl ester in the target compound may improve lipid solubility for certain applications. Bromo positioning: In the ethyl derivative, bromo is para to the ester (position 4), while in 4.21, bromo is meta to the thioether (position 4 of the adjacent phenyl ring). This difference alters steric and electronic interactions, influencing reactivity.

Synthetic Methodology :

- Compound 4.21 is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4.19 (a thiol precursor) and 5-bromo-2-fluorobenzaldehyde, catalyzed by tetramethylguanidine (TMG) in acetonitrile . The absence of a thiol group in the ethyl derivative suggests alternative routes, such as direct esterification or halogenation of pre-functionalized benzoates.

Reactivity and Applications :

- The formyl group in both compounds enables condensation reactions (e.g., forming hydrazones or Schiff bases), but the thioether in 4.21 adds redox-active functionality, expanding its utility in bioconjugation or catalysis.

- The ethyl ester’s larger alkyl chain may slow hydrolysis compared to methyl esters, affecting stability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.